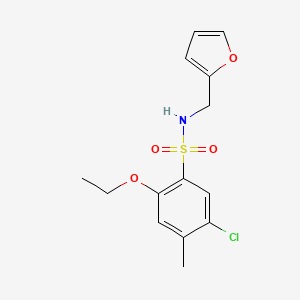![molecular formula C11H13NO4 B4939320 ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate](/img/structure/B4939320.png)
ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate is an organic compound that features a furan ring, a conjugated double bond, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate typically involves the reaction of ethyl 2-aminoacetate with (E)-3-(furan-3-yl)prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The conjugated double bond can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated this compound derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate involves its interaction with specific molecular targets. The furan ring and conjugated double bond allow the compound to interact with enzymes and receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate can be compared with other similar compounds such as:
Ethyl 3-(furan-2-yl)propionate: Similar structure but with a different position of the furan ring.
Ethyl 2-(furan-2-yl)acetate: Contains a furan ring but lacks the conjugated double bond.
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Contains a furan ring and conjugated double bond but with different substituents.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(14)7-12-10(13)4-3-9-5-6-15-8-9/h3-6,8H,2,7H2,1H3,(H,12,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVDNVBKUAIPX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C=CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)/C=C/C1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B4939243.png)
![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)
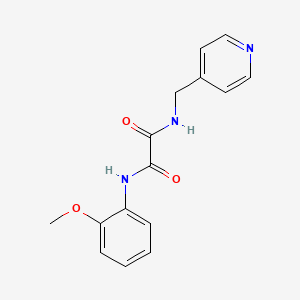
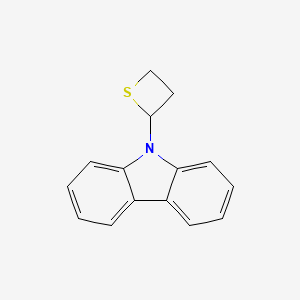
![7-(4-acetylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4939271.png)
![3,3,6,6-tetramethyl-9-{4-[(3-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4939275.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4939279.png)
![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4939298.png)
![2-ethoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B4939305.png)
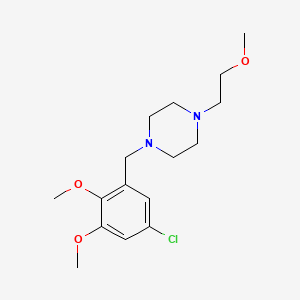
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B4939315.png)
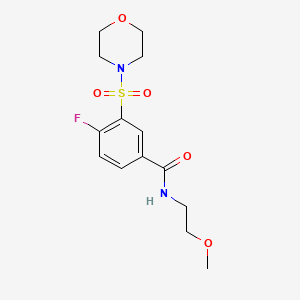
![Ethyl 4-phenyl-2-[(3,4,5-triethoxyphenyl)carbonylamino]thiophene-3-carboxylate](/img/structure/B4939351.png)
